6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
6-Methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at the 2-position with a piperazine ring linked to a 1,2-oxazole-5-carbonyl group and a methoxy group at the 6-position. This structure combines electron-rich (methoxy) and polar (oxazole-carbonyl) moieties, which may influence its physicochemical and biological properties.
The piperazine-oxazole moiety may enhance solubility and target binding, as seen in structurally related compounds .
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-22-11-2-3-12-14(10-11)24-16(18-12)20-8-6-19(7-9-20)15(21)13-4-5-17-23-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQQVYMOGLEYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-2-(Piperazin-1-Yl)-1,3-Benzothiazole
- Core Structure : Benzothiazole with a 6-chloro substituent and piperazine at the 2-position.
- Key Differences : Lacks the oxazole-carbonyl group and features a chloro substituent instead of methoxy.
Ethoxy Analog: 6-Ethoxy-2-[4-(1,2-Oxazole-5-Carbonyl)Piperazin-1-Yl]-1,3-Benzothiazole
- Core Structure : Benzothiazole with a 6-ethoxy group and the same piperazine-oxazole moiety.
- Key Differences : Ethoxy substituent increases lipophilicity (logP) compared to methoxy, which may enhance membrane permeability but reduce aqueous solubility. This modification could influence pharmacokinetics, such as metabolic stability .
Heterocyclic Variants: Benzoxazoles and Benzisothiazoles
5-Fluoro-6-(Substituted Phenyl-Piperazin-1-Yl)-Benzoxazoles
- Core Structure : Benzoxazole (oxygen atom replacing sulfur in benzothiazole) with a 5-fluoro substituent and aryl-piperazine groups.
- These compounds exhibit cytotoxicity, highlighting the importance of the heterocyclic core in bioactivity .
1,2-Benzisothiazol-3-Yl-Piperazine Derivatives
Antitumor and Anti-HIV Potential
- N-[2-(4-Benzothiazol-2-Yl-Piperazin-1-Yl)-2-Oxoethyl]-3-(1-Benzyl-2-Ethyl-4-Nitro-1H-Imidazol-5-Ylthio)Propanamide (4l) Activity: Shows notable antitumor activity (IC₅₀ < 10 µM in some cancer cell lines) and anti-HIV-1 inhibition (EC₅₀ = 2.8 µM) .
Cytotoxicity of Benzoxazole Derivatives
- 5-Fluoro-6-(4-Trifluoromethylphenyl-Piperazin-1-Yl)-Benzoxazole
Physicochemical Data
Biological Activity
6-Methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article aims to explore its biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
The structure consists of a benzothiazole core, a methoxy group, and a piperazine moiety linked to an oxazole carbonyl. This unique combination of functional groups is believed to contribute to its biological activities.
Synthesis
The synthesis of 6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving o-amino thiophenol and appropriate electrophiles.
- Introduction of the Piperazine and Oxazole Groups : This step often requires the use of coupling agents and specific reaction conditions to ensure the formation of the desired piperazine derivative.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 6-methoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
The anticonvulsant potential of benzothiazole derivatives has been explored using both in silico and in vivo methods. For example, a related study synthesized various benzothiazole derivatives and evaluated their efficacy in seizure models. Compounds demonstrated significant protection against tonic seizures, suggesting that modifications in the benzothiazole structure can enhance anticonvulsant activity .
The proposed mechanisms for the biological activity of this class of compounds include:
- Interaction with GABA Receptors : Some derivatives act as modulators of GABAergic transmission, which is crucial for seizure control.
- Inhibition of Enzymatic Activity : Certain compounds may inhibit key enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic transmission .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiazole derivatives against common pathogens. The results indicated that compounds with oxazole moieties exhibited enhanced activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives, indicating potent antimicrobial effects .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 6-Methoxy Derivative | 32 | 16 |
| Control Benzothiazole | 128 | 64 |
Study 2: Anticonvulsant Screening
In another study focusing on anticonvulsant activity, several derivatives were tested using the maximal electroshock seizure model. The results showed that specific modifications at the piperazine position significantly improved efficacy.
| Compound | Duration of Tonic Extension (s) | Onset Time for Clonic Convulsion (s) |
|---|---|---|
| Compound A | 7.9 | 311.2 |
| Compound B | 7.0 | 308.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
